molecular formula C6H12ClNO3 B3028254 Methyl (2r,3s)-3-hydroxypyrrolidine-2-carboxylate hydrochloride CAS No. 1788041-61-1

Methyl (2r,3s)-3-hydroxypyrrolidine-2-carboxylate hydrochloride

Cat. No.: B3028254
CAS No.: 1788041-61-1
M. Wt: 181.62
InChI Key: FPZOEPPXPLBIAN-UYXJWNHNSA-N
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Description

Properties

IUPAC Name

methyl (2R,3S)-3-hydroxypyrrolidine-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3.ClH/c1-10-6(9)5-4(8)2-3-7-5;/h4-5,7-8H,2-3H2,1H3;1H/t4-,5+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPZOEPPXPLBIAN-UYXJWNHNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C(CCN1)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]1[C@H](CCN1)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1844898-16-3
Record name D-Proline, 3-hydroxy-, methyl ester, hydrochloride (1:1), (3S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1844898-16-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

181.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1788041-61-1
Record name D-Proline, 3-hydroxy-, methyl ester, hydrochloride (1:1), (3S)-rel-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1788041-61-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl (2r,3s)-3-hydroxypyrrolidine-2-carboxylate hydrochloride typically involves the reaction of pyrrolidine derivatives with appropriate reagents under controlled conditions. One common method includes the use of flow microreactor systems, which offer efficient and sustainable synthesis routes . The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using batch or continuous flow processes. The use of microreactor technology can enhance the efficiency and scalability of the production process, making it suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions: Methyl (2r,3s)-3-hydroxypyrrolidine-2-carboxylate hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups in the compound’s structure.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions may vary depending on the desired outcome, but typically involve controlled temperature, pressure, and pH levels .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in the formation of substituted pyrrolidine compounds .

Scientific Research Applications

Scientific Research Applications of Methyl (2r,3s)-3-hydroxypyrrolidine-2-carboxylate hydrochloride

This compound is a pyrrolidine derivative with diverse applications in scientific research due to its unique chemical properties and stereochemistry. The compound is characterized by a specific spatial arrangement of atoms, making it valuable for targeted applications in various fields.

Types of Reactions

Methyl (2S,3S)-3-hydroxypyrrolidine-2-carboxylate hydrochloride can undergo several types of chemical reactions:

  • Oxidation: Can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4KMnO_4) and chromium trioxide (CrO3CrO_3).
  • Reduction: Reduction reactions can convert it into different alcohols or amines using reducing agents such as lithium aluminum hydride (LiAlH4LiAlH_4) and sodium borohydride (NaBH4NaBH_4).
  • Substitution: Can undergo nucleophilic substitution reactions using reagents like alkyl halides and nucleophiles such as amines or thiols.

Scientific Research Applications

Methyl (2S,3S)-3-hydroxypyrrolidine-2-carboxylate hydrochloride has a wide range of applications in scientific research:

  • Chemistry: Utilized as a building block in the synthesis of more complex molecules.
  • Biology: Employed to study enzyme interactions and metabolic pathways.
  • Medicine: Functions as a precursor in the development of pharmaceuticals, particularly in the synthesis of drugs targeting neurological disorders.
  • Industry: Used in the production of specialty chemicals and materials.

Biological Activities

The biological activity of methyl (2S,3S)-3-hydroxypyrrolidine-2-carboxylate hydrochloride is attributed to its ability to interact with specific enzymes and receptors. It can act as an enzyme inhibitor by mimicking natural substrates or binding to the active site of enzymes, thereby blocking their activity. This mechanism is crucial in regulating metabolic pathways and influencing cellular processes.

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesUnique Aspects
Methyl (2S,3S)-3-hydroxypyrrolidine-2-carboxylateHydroxyl at 3-positionExhibits significant enzyme inhibition
Methyl (2R,4R)-4-hydroxypyrrolidine-2-carboxylateHydroxyl at 4-positionDifferent pharmacological profile
Methyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylateHydroxyl at 4-positionPotentially different biological effects

Case Studies

  • Antiviral Activity Against SARS-CoV-2: Derivatives of this compound have shown low nanomolar to micromolar antiviral activity, indicating their potential as broad-spectrum antiviral agents.
  • Enzyme Interaction Studies: The compound can effectively compete with natural substrates, leading to significant enzyme inhibition at varying concentrations.

Mechanism of Action

The mechanism of action of Methyl (2r,3s)-3-hydroxypyrrolidine-2-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to modulate various biological processes, including oxidative stress, inflammation, and cell proliferation . The exact molecular targets and pathways involved may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomeric Variants

a) (2S,3S)-3-Hydroxypyrrolidine-2-carboxylate Hydrochloride
  • CAS : 213131-32-9
  • Molecular Formula: C₆H₁₂ClNO₃
  • Molecular Weight : 181.62 g/mol
  • Similar purity (>97%) but distinct crystalline packing due to hydrogen-bonding patterns (e.g., zigzag chains along the a-axis in related analogs) .
b) (2S,3R)-3-Hydroxypyrrolidine-2-carboxylate Hydrochloride
  • CAS : 757961-41-4
  • Molecular Formula: C₆H₁₂ClNO₃
  • Molecular Weight : 181.62 g/mol
  • Safety Profile :
    • Hazard statements include H302 (harmful if swallowed), H315 (skin irritation), and H335 (respiratory irritation).
    • Requires inert atmosphere storage (2–8°C) .
c) Racemic Mixture (rel-(2R,3S))
  • CAS : 1788041-61-1
  • Key Note: The "rel-" prefix indicates a racemic mixture, though the stereochemistry is ambiguously labeled. This form may exhibit reduced enantiomeric specificity in biological systems .

Functional Group Variants

a) (2R,3S)-3-Hydroxypyrrolidine-2-carboxylic Acid Hydrochloride
  • CAS : 468061-05-4
  • Molecular Formula: C₅H₁₀ClNO₃
  • Molecular Weight : 167.59 g/mol
  • Key Differences :
    • Replaces the methyl ester with a carboxylic acid, increasing hydrophilicity but reducing cell permeability.
    • Used as an intermediate for further chemical modifications (e.g., amide coupling) .
b) Methyl (2S,3S)-3-Ethylpyrrolidine-2-carboxylate Hydrochloride
  • CAS : 189690-91-3
  • Molecular Formula: C₈H₁₅NO₂·ClH
  • Molecular Weight : 193.67 g/mol
  • Applications in industrial-scale synthesis (e.g., agrochemicals) .

Comparative Data Table

Compound Name (Stereochemistry) CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Storage Conditions Purity Hazard Profile
Methyl (2R,3S)-3-hydroxypyrrolidine-2-carboxylate HCl 1844898-16-3 C₆H₁₂ClNO₃ 181.62 -OH, -COOCH₃ 2–8°C >97% Not specified
(2S,3S)-Isomer 213131-32-9 C₆H₁₂ClNO₃ 181.62 -OH, -COOCH₃ N/A >97% Not specified
(2S,3R)-Isomer 757961-41-4 C₆H₁₂ClNO₃ 181.62 -OH, -COOCH₃ Inert atmosphere, 2–8°C N/A H302, H315, H319, H335
Carboxylic Acid Analog (2R,3S) 468061-05-4 C₅H₁₀ClNO₃ 167.59 -OH, -COOH N/A N/A Not specified
Ethyl-Substituted (2S,3S) 189690-91-3 C₈H₁₅NO₂·ClH 193.67 -C₂H₅, -COOCH₃ 2–8°C N/A Not specified

Key Research Findings

  • Stereochemical Impact : The (2R,3S) configuration in the target compound optimizes hydrogen-bonding interactions in crystal lattices, as seen in analogs with similar frameworks (e.g., weak C–H⋯O bonds forming zigzag chains) .
  • Safety and Handling : Stereoisomers like the (2S,3R)-variant exhibit higher toxicity risks (e.g., respiratory irritation), necessitating stricter handling protocols .
  • Industrial Relevance: Ethyl-substituted derivatives (e.g., CAS 189690-91-3) are produced at industrial scales (25–200 kg/drum) for non-pharmaceutical applications, reflecting their commercial viability .

Biological Activity

Methyl (2R,3S)-3-hydroxypyrrolidine-2-carboxylate hydrochloride is a chiral compound belonging to the pyrrolidine family, characterized by a hydroxyl group at the 3-position and a carboxylate group at the 2-position. Its molecular formula is C₆H₁₂ClNO₃, with a molecular weight of approximately 181.62 g/mol. The unique stereochemistry of this compound contributes significantly to its biological activities and interactions with various biological macromolecules.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may inhibit certain enzymes by mimicking natural substrates or binding to active sites, thereby blocking their activity. This mechanism is crucial for its potential applications in medicinal chemistry, particularly in treating neurological and cardiovascular conditions.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antioxidant Activity : It has been shown to scavenge free radicals, which may contribute to its protective effects against oxidative stress.
  • Anti-inflammatory Properties : Studies suggest that it can modulate inflammatory pathways, potentially reducing inflammation in various biological contexts.
  • Enzyme Inhibition : The compound has been explored for its inhibitory effects on specific enzymes involved in metabolic pathways, which may have implications for drug development .

Comparative Biological Activity

To illustrate the significance of stereochemistry in biological activity, a comparison with related compounds is provided below:

Compound NameStructural FeaturesBiological Activity
Methyl (2S,3S)-3-hydroxypyrrolidine-2-carboxylateSimilar hydroxyl and carboxyl groupsDifferent stereochemistry may lead to varied activity
Methyl (2R,4R)-4-hydroxypyrrolidine-2-carboxylateHydroxyl at 4-positionPotentially different biological effects
Methyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylateHydroxyl at 4-positionDistinct pharmacological profile due to stereochemistry

This table highlights how variations in stereochemistry can influence the biological profiles of similar compounds.

Enzyme Interaction Studies

Recent studies have focused on the interaction of this compound with specific enzymes. For instance, research has demonstrated its potential as an inhibitor of GABA transporter 3 (GAT3), which plays a critical role in regulating GABA levels in the brain. This inhibition could have therapeutic implications for conditions such as epilepsy and anxiety disorders .

Pharmacological Applications

The compound is also being investigated for its role in synthesizing biologically active molecules. As a chiral building block, it facilitates the development of new pharmaceuticals targeting various biological pathways. Its ability to undergo transformations typical of pyrrolidine derivatives allows for the creation of diverse analogs with potentially enhanced efficacy and specificity.

Q & A

Q. What are the recommended synthetic routes for Methyl (2R,3S)-3-hydroxypyrrolidine-2-carboxylate hydrochloride, and how is stereochemical purity ensured?

Methodological Answer : The synthesis typically involves chiral pool strategies or asymmetric catalysis. For example, PharmaBlock Sciences () synthesizes enantiomerically pure derivatives via Boc-protected intermediates (e.g., (2S,3S)-1-Boc-3-hydroxypyrrolidine-2-carboxylic acid, CAS 187039-57-2). Stereochemical integrity is confirmed using X-ray crystallography (as in , where adjacent molecules form zigzag chains via C–H⋯O hydrogen bonds) and chiral HPLC. Polarimetric analysis and NMR coupling constants (e.g., 3JHH^3J_{HH} for vicinal protons) further validate the (2R,3S) configuration .

Q. What characterization techniques are critical for verifying the structure of this compound?

Methodological Answer :

  • X-ray crystallography : Resolves absolute configuration, as demonstrated in (orthorhombic P21_121_121_1 space group, a=9.1809 Å, b=9.2384 Å, c=18.577 Å).
  • NMR spectroscopy : 1^1H and 13^13C NMR identify functional groups (e.g., hydroxyl, ester, and pyrrolidine protons).
  • Mass spectrometry : Confirms molecular weight (e.g., 181.62 g/mol for the (2S,3S) enantiomer, CAS 213131-32-9; ).
  • Chiral HPLC : Separates enantiomers using columns like Chiralpak AD-H and mobile phases such as hexane/isopropanol .

Q. How should this compound be stored to maintain stability in laboratory settings?

Methodological Answer : Store at -20°C in airtight, moisture-resistant containers under inert gas (e.g., N2_2). Avoid prolonged exposure to light or humidity, which may hydrolyze the ester group. Stability data from PharmaBlock () and TargetMol ( ) recommend lyophilization for long-term storage of hydrochloride salts .

Advanced Research Questions

Q. How does the stereochemistry of the compound influence its biological or chemical activity in research applications?

Methodological Answer : The (2R,3S) configuration affects hydrogen-bonding networks () and interactions with chiral targets (e.g., enzymes or receptors). For example, the hydroxyl and carboxylate groups participate in substrate binding, as seen in related pyrrolidine derivatives like articaine ( ). Comparative studies with (2S,3S) or (2R,3R) enantiomers () can reveal stereospecific activity in drug discovery .

Q. How can researchers resolve contradictions in reported synthetic yields or analytical data for this compound?

Methodological Answer : Discrepancies may arise from:

  • Reaction conditions : Temperature, solvent polarity, or catalyst loading (e.g., asymmetric hydrogenation vs. enzymatic resolution).
  • Purification methods : Column chromatography vs. recrystallization ( notes variability in purity based on techniques).
  • Analytical calibration : Use certified reference standards (e.g., LGC Limited’s protocols in ) to validate HPLC/LC-MS data .

Q. What strategies optimize chiral resolution in HPLC analysis of this compound?

Methodological Answer :

  • Column selection : Use polysaccharide-based columns (Chiralpak IB or IC) for high enantioselectivity.
  • Mobile phase optimization : Adjust ratios of polar (ethanol) and nonpolar (hexane) solvents. For example, 90:10 hexane/ethanol with 0.1% trifluoroacetic acid improves peak symmetry for pyrrolidine derivatives ().
  • Temperature control : Lower temperatures (10–15°C) enhance separation efficiency .

Q. What role do hydrogen-bonding interactions play in the compound’s crystal packing and solubility?

Methodological Answer : In the crystal lattice (), weak C–H⋯O hydrogen bonds (2.30–2.50 Å) create zigzag chains along the a-axis, reducing solubility in nonpolar solvents. Solubility can be improved using polar aprotic solvents (DMSO, DMF) or by forming co-crystals with carboxylic acids .

Q. How can computational modeling predict the compound’s reactivity or physicochemical properties?

Methodological Answer :

  • DFT calculations : Predict pKa (e.g., hydroxyl group ≈ 12.5) and nucleophilic sites.
  • Molecular docking : Simulate interactions with biological targets (e.g., bacterial enzymes for antibiotic studies).
  • Solubility parameters : Use Hansen solubility parameters (δD, δP, δH) to screen solvents .

Q. What are common pitfalls in scaling up the synthesis of this compound, and how are they mitigated?

Methodological Answer :

  • Racemization : Occurs during Boc deprotection (HCl/EtOAc); mitigate by controlling reaction time/temperature.
  • Low yields : Optimize stoichiometry in esterification (e.g., methyl chloroformate vs. diazomethane).
  • Purification challenges : Use counterion exchange (e.g., switching from HCl to trifluoroacetate salts for better crystallinity; ) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl (2r,3s)-3-hydroxypyrrolidine-2-carboxylate hydrochloride
Reactant of Route 2
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Methyl (2r,3s)-3-hydroxypyrrolidine-2-carboxylate hydrochloride

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